molecular formula C6H16N2O9 B14519011 Nitric acid;3-propoxypropane-1,2-diol CAS No. 62908-45-6

Nitric acid;3-propoxypropane-1,2-diol

Cat. No.: B14519011
CAS No.: 62908-45-6
M. Wt: 260.20 g/mol
InChI Key: KABVEJXLTKDQDH-UHFFFAOYSA-N
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Description

This compound has the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . It is a colorless liquid that is soluble in water and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitric acid;3-propoxypropane-1,2-diol can be synthesized by reacting glycerol with propyl bromide using sodium hydride in dry dimethylformamide . The reaction involves the nucleophilic substitution of the hydroxyl group in glycerol with the propoxy group from propyl bromide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of glycerol and propyl bromide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dimethylformamide, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Nitric acid;3-propoxypropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aldehydes or ketones.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Simpler alcohols.

    Substitution: Various substituted ethers and esters.

Scientific Research Applications

Nitric acid;3-propoxypropane-1,2-diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of nitric acid;3-propoxypropane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates electrons to form new bonds. In oxidation reactions, it loses electrons to form oxidized products such as aldehydes and ketones . The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

Nitric acid;3-propoxypropane-1,2-diol can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

CAS No.

62908-45-6

Molecular Formula

C6H16N2O9

Molecular Weight

260.20 g/mol

IUPAC Name

nitric acid;3-propoxypropane-1,2-diol

InChI

InChI=1S/C6H14O3.2HNO3/c1-2-3-9-5-6(8)4-7;2*2-1(3)4/h6-8H,2-5H2,1H3;2*(H,2,3,4)

InChI Key

KABVEJXLTKDQDH-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CO)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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